molecular formula C16H12F2N8O B8105919 ATR inhibitor 1

ATR inhibitor 1

货号 B8105919
分子量: 370.32 g/mol
InChI 键: RBQPCTBFIPVIJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tuvusertib is a potent, selective, orally administered inhibitor of the ataxia telangiectasia and Rad3-related protein kinase. This enzyme plays a crucial role in the DNA damage response, making tuvusertib a promising candidate for cancer therapy. It has shown significant potential in preclinical and clinical studies, particularly in treating advanced solid tumors .

准备方法

The synthesis of tuvusertib involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

化学反应分析

Tuvusertib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Tuvusertib has a wide range of scientific research applications, including:

作用机制

Tuvusertib exerts its effects by inhibiting the activity of the ataxia telangiectasia and Rad3-related protein kinase. This enzyme is involved in the repair of damaged DNA and the regulation of cell cycle checkpoints. By inhibiting this enzyme, tuvusertib disrupts the DNA damage response, leading to increased genomic instability and cancer cell death. The molecular targets and pathways involved include the ATR-CHK1 checkpoint pathway and the replication stress response .

相似化合物的比较

Tuvusertib is compared with other ataxia telangiectasia and Rad3-related protein kinase inhibitors, such as ceralasertib, berzosertib, gartisertib, and elimusertib. While tuvusertib shows greater activity than ceralasertib and berzosertib, it is less potent than gartisertib and elimusertib in certain cancer cell lines. tuvusertib has demonstrated broad synergy with DNA-damaging agents and the ability to reverse chemoresistance in cancer cells lacking SLFN11 expression, highlighting its unique potential in combination therapies .

Similar Compounds

  • Ceralasertib
  • Berzosertib
  • Gartisertib
  • Elimusertib

Tuvusertib stands out due to its potent inhibition of the ataxia telangiectasia and Rad3-related protein kinase and its promising results in preclinical and clinical studies .

属性

IUPAC Name

2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQPCTBFIPVIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=C(C=NC=C2NC(=O)C3=C4N=CC(=CN4N=C3N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ATR inhibitor 1
Reactant of Route 2
ATR inhibitor 1
Reactant of Route 3
ATR inhibitor 1
Reactant of Route 4
ATR inhibitor 1
Reactant of Route 5
Reactant of Route 5
ATR inhibitor 1
Reactant of Route 6
ATR inhibitor 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。